molecular formula C22H24N4O3S B11198692 4-amino-N~5~-(3,4-dimethylbenzyl)-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-(3,4-dimethylbenzyl)-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11198692
M. Wt: 424.5 g/mol
InChI Key: VNNUEMUIWYEWIP-UHFFFAOYSA-N
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Description

4-AMINO-N5-[(3,4-DIMETHYLPHENYL)METHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, amino groups, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N5-[(3,4-DIMETHYLPHENYL)METHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N5-[(3,4-DIMETHYLPHENYL)METHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-AMINO-N5-[(3,4-DIMETHYLPHENYL)METHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-AMINO-N5-[(3,4-DIMETHYLPHENYL)METHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-AMINO-N5-[(3,4-DIMETHYLPHENYL)METHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-amino-5-N-[(3,4-dimethylphenyl)methyl]-3-N-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C22H24N4O3S/c1-13-4-5-16(10-14(13)2)12-25-22(28)20-18(23)19(26-30-20)21(27)24-11-15-6-8-17(29-3)9-7-15/h4-10H,11-12,23H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

VNNUEMUIWYEWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=C(C=C3)OC)N)C

Origin of Product

United States

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